Fmoc-L-Ser(alpha-D-GalNAc(Ac)3)-OH
Overview
Description
Fmoc-L-Ser(alpha-D-GalNAc(Ac)3)-OH: is a synthetic compound used in various scientific research fields. It is a derivative of serine, a naturally occurring amino acid, and is modified with a galactosamine moiety. The compound is often used in the study of glycoproteins and glycopeptides due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-L-Ser(alpha-D-GalNAc(Ac)3)-OH typically involves multiple steps:
Protection of Serine: The hydroxyl group of serine is protected using a suitable protecting group.
Glycosylation: The protected serine is glycosylated with a galactosamine derivative.
Fmoc Protection: The amino group of serine is protected with a fluorenylmethyloxycarbonyl (Fmoc) group.
Deprotection: The protecting groups are removed to yield the final compound.
Industrial Production Methods
Industrial production of this compound would involve scaling up the synthetic route, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions can target the carbonyl groups in the galactosamine moiety.
Substitution: Nucleophilic substitution reactions can occur at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Fmoc-L-Ser(alpha-D-GalNAc(Ac)3)-OH: has several applications in scientific research:
Chemistry: Used in the synthesis of glycopeptides and glycoproteins.
Biology: Studied for its role in cell signaling and protein interactions.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the development of biomaterials and bioconjugates.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets:
Molecular Targets: It can bind to proteins and enzymes involved in glycosylation processes.
Pathways Involved: It may influence pathways related to cell signaling and protein folding.
Comparison with Similar Compounds
Fmoc-L-Ser(alpha-D-GalNAc(Ac)3)-OH: can be compared with other glycosylated serine derivatives:
Fmoc-L-Ser(alpha-D-GlcNAc(Ac)3)-OH: Similar structure but with a different sugar moiety.
Fmoc-L-Thr(alpha-D-GalNAc(Ac)3)-OH: Threonine-based derivative with similar glycosylation.
Conclusion
This compound: is a versatile compound with significant applications in various scientific fields. Its unique structure allows for diverse chemical reactions and interactions, making it a valuable tool in research and industry.
Properties
IUPAC Name |
(2S)-3-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36N2O13/c1-16(35)33-27-29(46-19(4)38)28(45-18(3)37)26(15-42-17(2)36)47-31(27)43-14-25(30(39)40)34-32(41)44-13-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-12,24-29,31H,13-15H2,1-4H3,(H,33,35)(H,34,41)(H,39,40)/t25-,26+,27+,28-,29+,31-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORICVOOXZDVFIP-VOZJJELXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)COC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)COC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36N2O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30447904 | |
Record name | Fmoc-L-Ser(alpha-D-GalNAc(Ac)3)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30447904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
656.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120173-57-1 | |
Record name | Fmoc-L-Ser(alpha-D-GalNAc(Ac)3)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30447904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 120173-57-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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